3-(9-Phenyl-9H-fluoren-9-yl)aniline
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Overview
Description
3-(9-Phenyl-9H-fluoren-9-yl)aniline: is an organic compound with the molecular formula C25H19N and a molecular weight of 333.42506 g/mol . This compound is characterized by the presence of a fluorene moiety substituted with a phenyl group and an aniline group. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(9-Phenyl-9H-fluoren-9-yl)aniline typically involves the reaction of 9-phenyl-9H-fluoren-9-ol with aniline under specific conditions. One common method involves the use of boron trifluoride (BF3) as a catalyst . The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at room temperature, yielding the desired product in high yield .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as or .
Reduction: Reduction reactions can be performed using or .
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as or .
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorenyl derivatives.
Substitution: Formation of halogenated fluorenyl derivatives.
Scientific Research Applications
Chemistry:
3-(9-Phenyl-9H-fluoren-9-yl)aniline is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology:
In biological research, this compound is used as a fluorescent probe due to its strong fluorescence properties. It can be used to label and track biological molecules in various assays.
Medicine:
.
Industry:
In the industrial sector, this compound is used in the production of high-performance polymers and materials for optoelectronic devices .
Mechanism of Action
The mechanism by which 3-(9-Phenyl-9H-fluoren-9-yl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 9-Phenyl-9H-fluoren-9-ol
- 9,9-Dioctyl-2,7-dibromofluorene
- 2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline
Comparison:
Compared to these similar compounds, 3-(9-Phenyl-9H-fluoren-9-yl)aniline is unique due to the presence of the aniline group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and optical characteristics .
Properties
Molecular Formula |
C25H19N |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(9-phenylfluoren-9-yl)aniline |
InChI |
InChI=1S/C25H19N/c26-20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H,26H2 |
InChI Key |
DCXFRQGMPMHLTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=CC=C5)N |
Origin of Product |
United States |
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